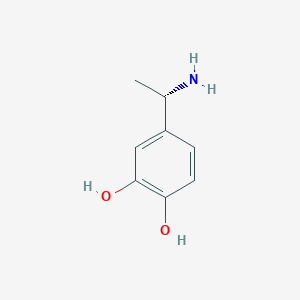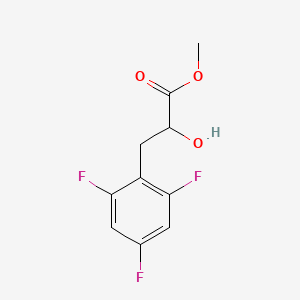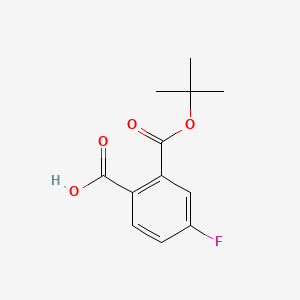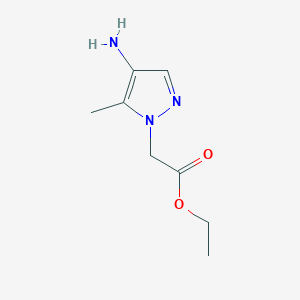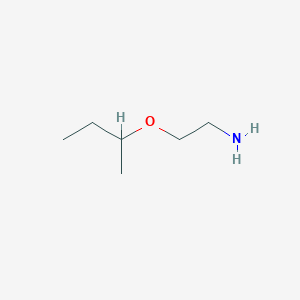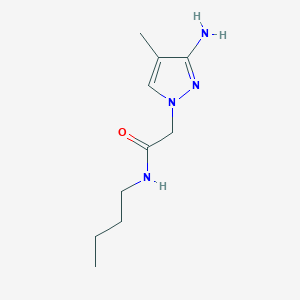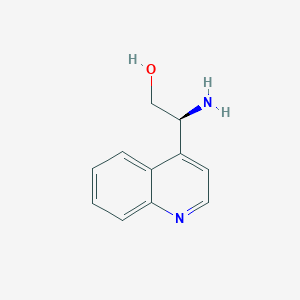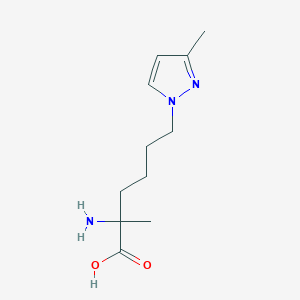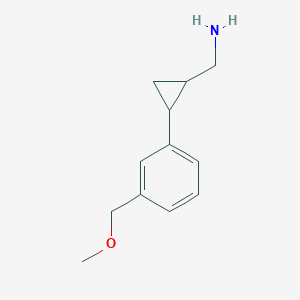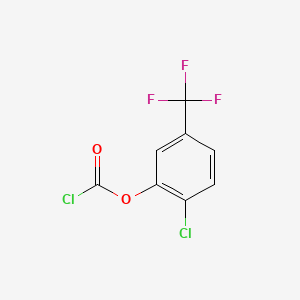
2-Chloro-5-(trifluoromethyl)phenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)phenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
[ \text{2-Chloro-5-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle phosgene, which is a toxic and hazardous reagent. The process includes steps for the safe handling and disposal of by-products, ensuring compliance with environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-Chloro-5-(trifluoromethyl)phenol and carbon dioxide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
2-Chloro-5-(trifluoromethyl)phenol: Formed from hydrolysis.
Applications De Recherche Scientifique
2-Chloro-5-(trifluoromethyl)phenyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the derivatization of proteins and peptides for analytical purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl chloroformate involves the reactivity of the chloroformate group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can modify amino groups in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Chloro-5-(trifluoromethyl)phenyl chloroformate is unique due to its chloroformate group, which imparts distinct reactivity compared to other similar compounds. While compounds like 2-Chloro-5-(trifluoromethyl)phenyl isocyanate and 2-Chloro-5-(trifluoromethyl)phenylboronic acid have different functional groups (isocyanate and boronic acid, respectively), the chloroformate group in this compound allows for specific reactions such as the formation of carbamates and carbonates.
Propriétés
Formule moléculaire |
C8H3Cl2F3O2 |
|---|---|
Poids moléculaire |
259.01 g/mol |
Nom IUPAC |
[2-chloro-5-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(8(11,12)13)3-6(5)15-7(10)14/h1-3H |
Clé InChI |
WKFJCHLSYVBXPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)OC(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


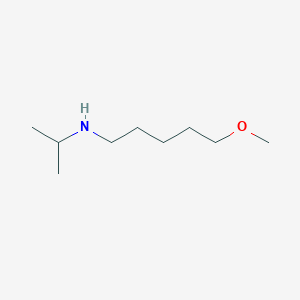
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
